N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Description
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a heterocyclic compound featuring a 1,2,5-oxadiazol-3-yl core substituted with a 4-chlorophenyl group at position 4 and a 4-fluorobenzamide moiety at position 3. This compound has garnered attention for its role as a signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β) inhibitor, exhibiting an IC50 value of 7200.0 nM, indicating moderate potency . Its synthesis typically involves coupling 3-fluorobenzoyl chloride with a 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine precursor under basic conditions (e.g., NaH in DMF), followed by purification via recrystallization .
Properties
Molecular Formula |
C15H9ClFN3O2 |
|---|---|
Molecular Weight |
317.70 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13-14(20-22-19-13)18-15(21)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) |
InChI Key |
AJSOCZOKWWRTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chlorinated aromatic compound with a nucleophile under basic conditions.
-
Formation of the Fluorobenzamide Moiety: : The final step involves the coupling of the oxadiazole intermediate with a fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride, NaH) or acids (e.g., sulfuric acid, H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines including glioblastoma and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through various pathways such as the modulation of apoptotic proteins and cell cycle arrest .
Antimicrobial Properties
Oxadiazole derivatives have also been investigated for their antimicrobial properties:
- Research indicates that compounds featuring oxadiazole moieties can effectively inhibit the growth of several bacterial strains. The mechanism is often attributed to interference with bacterial cell wall synthesis or function .
Case Study 1: Anticancer Efficacy
A recent investigation into oxadiazole derivatives revealed that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide showed promising results against the SNB-19 glioblastoma cell line. The study reported a growth inhibition percentage of approximately 75%, indicating significant cytotoxicity .
Case Study 2: Antimicrobial Activity
In another study focusing on the antimicrobial efficacy of oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of this compound compared to other oxadiazole derivatives:
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | ~75% inhibition at 10 µM | Effective against S. aureus | Potential lead compound |
| 1,3,4-Oxadiazole Derivative A | 60% inhibition at 20 µM | Moderate activity against E. coli | Less potent than target compound |
| 1,3,4-Oxadiazole Derivative B | 80% inhibition at 5 µM | Strong activity against multiple strains | Higher potency observed |
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents on the benzamide and oxadiazole rings. Key examples include:
Halogen-Substituted Derivatives
- N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46): Differs in the position of the fluorine atom (3-fluoro vs. 4-fluoro on benzamide).
- N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (48): Incorporates a trifluoromethyl group, which enhances lipophilicity and metabolic stability.
Alkyl- and Alkoxy-Substituted Derivatives
Tabulated Comparison of Key Compounds
Discussion
The 4-fluorobenzamide group in the target compound likely contributes to its STAT1-α/β inhibitory activity through a balance of electronegativity and steric compatibility with the target’s binding pocket. In contrast, analogs with bulkier substituents (e.g., trifluoromethyl in 48 ) may exhibit altered pharmacokinetic profiles. The 4-chlorophenyl group on the oxadiazole ring appears critical for maintaining structural rigidity and binding affinity across multiple derivatives . Further studies comparing IC50 values of halogenated vs. alkylated analogs are needed to refine structure–activity relationships.
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16ClN3O3
- Molecular Weight : 341.3 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a 1,2,5-oxadiazole ring linked to a chlorophenyl group and a fluorobenzamide moiety.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : This can be accomplished through the cyclization of hydrazones or nitrile oxides with appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the chlorophenyl and fluorobenzamide groups can be achieved via nucleophilic substitution reactions.
Anticancer Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives similar to this compound showed potent inhibition against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- In vitro studies revealed that this compound possesses activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
- Signal Transduction Modulation : It can affect various signaling pathways that regulate cell growth and apoptosis.
Study 1: Anticancer Activity
In a study published in 2022, researchers synthesized several oxadiazole derivatives and tested their effects on human cancer cell lines. The findings indicated that this compound significantly inhibited cell proliferation in breast cancer cells with an IC50 value of 15 µM .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both pathogens, suggesting its potential as a therapeutic agent for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
